1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine involves the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the regulation of the cell cycle. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. The inhibition of these enzymes and signaling pathways leads to the induction of apoptosis and the suppression of cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the phosphorylation of retinoblastoma protein (pRb), which is a key regulator of the cell cycle. In addition, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of NF-κB. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. This compound has been shown to have a low toxicity profile and does not have any significant side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in long-term experiments.
Future Directions
There are several future directions that can be explored in the field of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine research. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of this compound's potential use in combination therapy with other drugs for the treatment of cancer and inflammation. Furthermore, the neuroprotective effects of this compound can be further explored for the treatment of neurological disorders. Overall, the potential therapeutic applications of this compound make it an interesting compound for future research in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The potential therapeutic applications of this compound make it an interesting compound for future research in the field of medicinal chemistry.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14-2-4-15(5-3-14)18(22)20-10-12-21(13-11-20)25(23,24)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCACVWLYENOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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